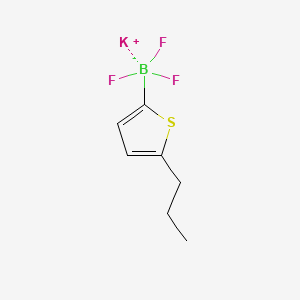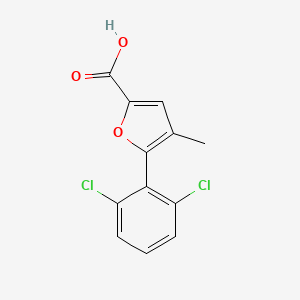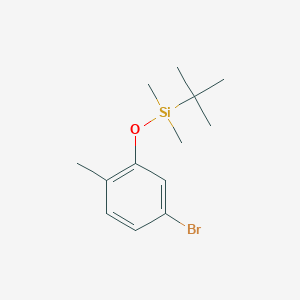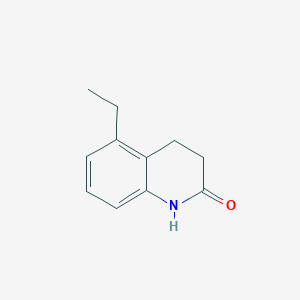
5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound belonging to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a quinoline ring system with an ethyl group at the 5th position and a ketone group at the 2nd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through various methods. One common approach involves the use of ethyl cyanoacetate, 2-alkenyl aniline, and aromatic aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method that minimizes the need for intermediate purification. This method is cost-effective and time-efficient, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and other functionalized tetrahydroquinoline compounds .
科学的研究の応用
5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, antioxidants, and photosensitizers.
作用機序
The mechanism of action of 5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl group at the 5th position.
5-Methyl-1,2,3,4-tetrahydroquinolin-2-one: Has a methyl group instead of an ethyl group at the 5th position.
2-Quinolone: Lacks the tetrahydro structure and has a different substitution pattern.
Uniqueness
5-Ethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
5-ethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H13NO/c1-2-8-4-3-5-10-9(8)6-7-11(13)12-10/h3-5H,2,6-7H2,1H3,(H,12,13) |
InChIキー |
NHGHZORDXUTYGV-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CCC(=O)NC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


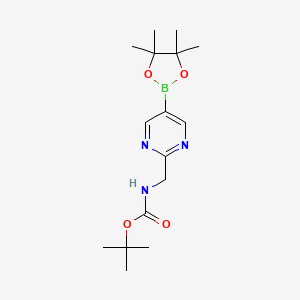
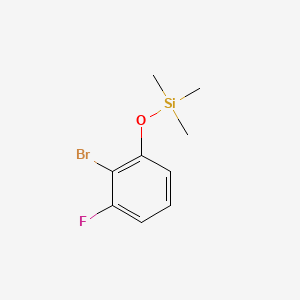
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
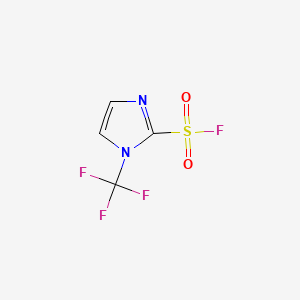
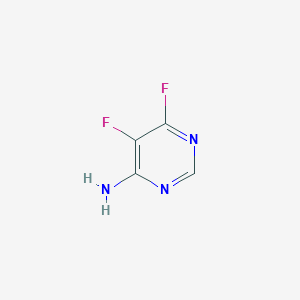
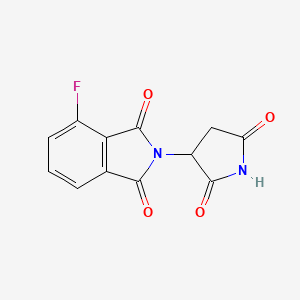
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
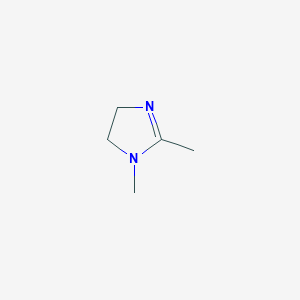

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
